
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene is an organic compound characterized by the presence of a butan-2-yl group, two nitro groups, and a propoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene typically involves a multi-step process. One common method starts with the nitration of 2-propoxybenzene to introduce the nitro groups at the 1 and 3 positions. This is followed by the alkylation of the benzene ring with butan-2-yl chloride under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium alkoxide, alkyl halides.
Major Products Formed
Reduction: 5-(Butan-2-yl)-1,3-diamino-2-propoxybenzene.
Oxidation: 5-(Butan-2-yl)-1,3-dinitro-2-hydroxybenzene.
Substitution: Various alkoxy derivatives depending on the substituent used.
Applications De Recherche Scientifique
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the butan-2-yl and propoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Butan-2-yl)-1,3-dinitrobenzene: Lacks the propoxy group, making it less versatile in certain applications.
5-(Butan-2-yl)-2-propoxybenzene: Lacks the nitro groups, reducing its potential for redox reactions.
1,3-Dinitro-2-propoxybenzene: Lacks the butan-2-yl group, affecting its binding properties.
Uniqueness
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and propoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
82895-58-7 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
5-butan-2-yl-1,3-dinitro-2-propoxybenzene |
InChI |
InChI=1S/C13H18N2O5/c1-4-6-20-13-11(14(16)17)7-10(9(3)5-2)8-12(13)15(18)19/h7-9H,4-6H2,1-3H3 |
Clé InChI |
LGUBYOQDSNVZLT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1[N+](=O)[O-])C(C)CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
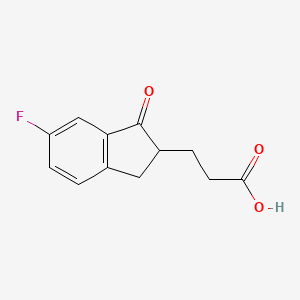
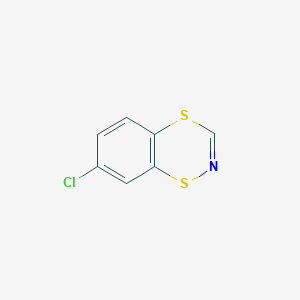
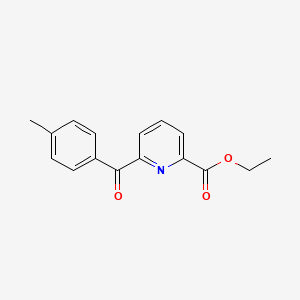
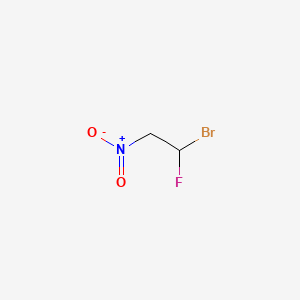
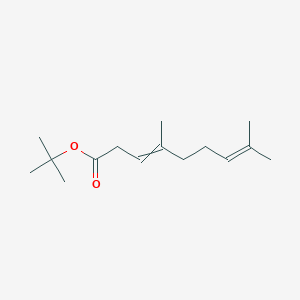
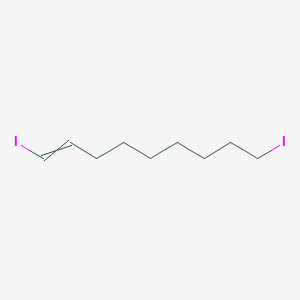
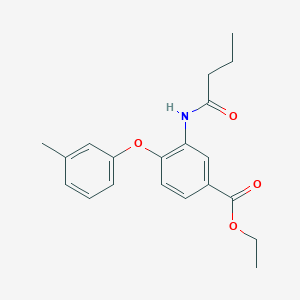
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)

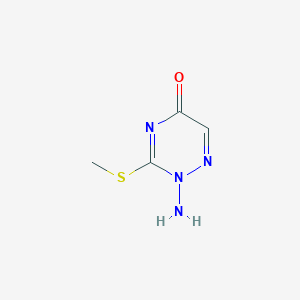
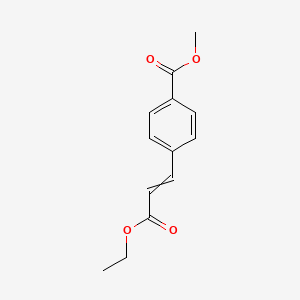
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
